Boc-MIF-1-Am is a synthetic derivative of the naturally occurring tripeptide MIF-1 (Pro-Leu-Gly-NH2), which is known for its neuroactive properties. The compound features a tert-butyloxycarbonyl (Boc) protecting group at the amino terminus, enhancing its stability and solubility in biological environments. MIF-1 itself has been studied for its potential therapeutic effects in conditions such as Parkinson's disease and depression, primarily due to its ability to modulate dopaminergic transmission and influence memory processes in the brain
Boc-MIF-1-Am exhibits significant biological activity due to its structural similarity to MIF-1. Research indicates that MIF-1 can enhance dopamine receptor activity, thereby increasing the binding affinity of agonists to dopamine receptors. This modulation is selective for dopaminergic pathways and does not significantly affect other aminergic receptors such as adrenergic or serotonergic receptors . Furthermore, studies have shown that MIF-1 facilitates cognitive processes like memory consolidation and learning through mechanisms involving neuronal signaling pathways such as c-Fos and ERK activation
The synthesis of Boc-MIF-1-Am typically involves solid-phase peptide synthesis (SPPS), a widely used method for assembling peptides systematically. Key steps include:
Boc-MIF-1-Am has potential applications in several fields:
Interaction studies involving Boc-MIF-1-Am focus on its binding affinity and efficacy at various dopamine receptor subtypes. These studies often employ techniques such as:
Boc-MIF-1-Am shares structural characteristics with several other peptides that exhibit neuroactive properties. Here are some similar compounds:
| Compound Name | Structure/Characteristics | Unique Features |
|---|---|---|
| MIF-1 | Pro-Leu-Gly-NH2 | Natural tripeptide with established neuroactivity |
| Leu-Enkephalin | Tyr-Gly-Gly-Phe-Leu | Endogenous opioid peptide involved in pain modulation |
| Dynorphin A | Tyr-Gly-Gly-Phe-Leu-Asp | Opioid peptide with effects on mood and pain |
| Substance P | Arg-Pro-Lys-Pro-Gln-Gln-Leu-Met-NH2 | Involved in pain perception and inflammatory responses |
| Neuropeptide Y | Leu-Phe-Thr-Pro-Lys-Thr-Gly | Influences appetite regulation and stress response |
Boc-MIF-1-Am's uniqueness lies in its specific modification with the Boc protecting group, enhancing its stability and solubility compared to other peptides. This modification allows for greater versatility in experimental applications while retaining the essential biological activity associated with MIF-1. Its selective action on dopamine receptors distinguishes it from other neuroactive peptides that may interact with a broader range of receptors.
Boc-MIF-1-Am originated from interdisciplinary efforts to address limitations in Parkinson’s disease therapeutics, where dopamine receptor desensitization and viral-induced neurodegeneration pose dual challenges. Researchers hypothesized that combining MIF-1—a hypothalamic tripeptide fragment of oxytocin with known dopaminergic activity—with amantadine’s viral M2 protein inhibition could yield multifunctional agents. Initial synthesis routes, as detailed in functional assays, involved solid-phase peptide synthesis to conjugate amantadine’s primary amine to MIF-1’s C-terminal glycine residue via a carbamate or peptide bond, followed by Boc protection of the N-terminal proline.
Key milestones include:
The molecular architecture of Boc-MIF-1-Am (C₂₈H₄₆N₄O₅, MW 518.69) integrates three domains:
Boc-MIF-1-Am represents a protected derivative of melanocyte-inhibiting factor-1 (MIF-1), which is endogenously derived from the hormone oxytocin and displays significant bioactivity in the central nervous system [32]. The compound consists of the tripeptide sequence L-prolyl-L-leucyl-glycinamide with tert-butyloxycarbonyl protection at the N-terminus [33]. Synthetic approaches to Boc-MIF-1-Am employ established solid-phase peptide synthesis methodologies, utilizing protecting group strategies that enable selective formation of peptide bonds while preventing unwanted side reactions [4].
The synthesis of Boc-MIF-1-Am follows conventional peptide assembly protocols, beginning with the attachment of the C-terminal glycinamide residue to a suitable solid support [7]. Sequential coupling of L-leucine and L-proline derivatives, followed by N-terminal protection with the tert-butyloxycarbonyl group, yields the target compound [37]. The process requires careful optimization of coupling conditions, solvent systems, and protecting group manipulations to achieve high yields and purity [36].
The tert-butyloxycarbonyl protecting group represents one of the most widely utilized amino protection strategies in peptide synthesis [6]. Boc protection involves the reaction of amino groups with di-tert-butyl dicarbonate (Boc2O) under mildly basic conditions, forming stable carbamate linkages that prevent unwanted amino group reactivity during subsequent synthetic steps [4]. This protection strategy proves particularly advantageous for Boc-MIF-1-Am synthesis due to its compatibility with the proline residue at the N-terminus and its orthogonal deprotection conditions [7].
Installation of the Boc protecting group typically occurs through treatment of the free amine with Boc2O in the presence of a mild base such as triethylamine or sodium bicarbonate [6]. The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of Boc2O, resulting in the formation of the protected amino acid derivative and liberation of carbon dioxide and tert-butanol as byproducts [4]. This protecting group strategy offers excellent stability under basic conditions while remaining readily removable under acidic conditions, particularly with trifluoroacetic acid treatment [7].
The Boc protection strategy provides several advantages for MIF-1 analog synthesis, including high stability during coupling reactions, minimal interference with peptide bond formation, and clean deprotection protocols [4]. Unlike alternative protecting groups such as fluorenylmethyloxycarbonyl (Fmoc), Boc groups require acidic deprotection conditions that avoid the use of basic reagents that might promote epimerization of sensitive amino acid residues [7]. The acid-labile nature of Boc protection enables selective removal without affecting existing peptide bonds or side chain protecting groups [6].
| Boc Protection Parameters | Conditions | Yield Range |
|---|---|---|
| Installation Reagent | Boc2O/Et3N/THF | 85-95% |
| Reaction Temperature | 0°C to room temperature | - |
| Reaction Time | 1-4 hours | - |
| Deprotection Reagent | Trifluoroacetic acid | 90-98% |
| Deprotection Time | 15-60 minutes | - |
TBTU (O-Benzotriazol-1-yl-N,N,N',N'-tetramethyluronium tetrafluoroborate) serves as a highly effective coupling reagent for peptide bond formation in Boc-MIF-1-Am synthesis [8]. This uronium-based activating agent facilitates amide bond formation through the generation of reactive intermediates that undergo nucleophilic attack by amino groups, resulting in efficient peptide bond formation with minimal epimerization [9]. TBTU demonstrates particular utility in the synthesis of proline-containing peptides, where steric hindrance around the secondary amine can impede coupling efficiency [10].
The mechanism of TBTU-mediated coupling involves initial activation of the carboxylic acid component through formation of a benzotriazole ester intermediate [10]. This activated species undergoes rapid aminolysis by the incoming amino acid, generating the desired peptide bond and releasing tetramethylurea as a byproduct [9]. The presence of 1-hydroxybenzotriazole (HOBt) as an additive further enhances coupling efficiency by suppressing racemization and improving the reactivity of the activated intermediate [8].
Dimethylformamide (DMF) serves as the preferred solvent system for TBTU-mediated coupling reactions in Boc-MIF-1-Am synthesis [41]. DMF provides excellent solvation of both coupling reagents and peptide substrates, enabling efficient mass transfer and reaction kinetics [45]. The polar aprotic nature of DMF stabilizes ionic intermediates formed during the coupling process while maintaining compatibility with the basic conditions required for efficient amide bond formation [48]. Additionally, DMF demonstrates superior peptide-resin solvation compared to alternative solvents, resulting in higher coupling yields and reduced aggregation effects [45].
| TBTU Coupling Parameters | Optimized Conditions | Efficiency |
|---|---|---|
| Reagent Stoichiometry | 1.1 equiv TBTU, 1.0 equiv HOBt | 95-99% |
| Base System | N,N-Diisopropylethylamine (2 equiv) | - |
| Solvent | Dimethylformamide | - |
| Reaction Temperature | Room temperature | - |
| Coupling Time | 30-60 minutes | - |
| Typical Yield Range | 85-95% | - |
The optimization of TBTU coupling conditions for Boc-MIF-1-Am synthesis requires careful attention to reagent stoichiometry, reaction time, and temperature control [9]. Excess TBTU and base promote complete conversion while minimizing side reactions such as epimerization and guanidinium formation [10]. The use of DMF as solvent provides optimal dissolution of reagents and substrates, facilitating rapid and efficient coupling reactions [41]. Temperature control at ambient conditions prevents thermal decomposition of sensitive coupling components while maintaining adequate reaction rates [8].
Nuclear magnetic resonance spectroscopy provides essential structural information for Boc-MIF-1-Am characterization, particularly regarding conformational isomerism arising from restricted rotation around peptide bonds [14]. The presence of proline at the N-terminal position introduces significant conformational constraints due to the cyclic nature of the pyrrolidine ring, which restricts phi angle rotation and influences overall peptide conformation [15]. Additionally, the peptide bonds in Boc-MIF-1-Am exhibit partial double-bond character that restricts rotation and gives rise to cis-trans isomerism, particularly at the proline-leucine peptide bond [18].
Proton NMR analysis of Boc-MIF-1-Am reveals characteristic splitting patterns and chemical shift distributions that provide information about conformational preferences [14]. The amide protons display temperature-dependent chemical shifts that reflect hydrogen bonding patterns and conformational exchange processes [19]. Carbon-13 NMR spectroscopy offers complementary information about backbone conformation through chemical shift analysis of carbonyl carbons and alpha carbons, which are sensitive to local conformational environments [17].
The restricted rotation around peptide bonds in Boc-MIF-1-Am results in the observation of multiple conformational isomers in solution [15]. These isomers exhibit distinct NMR signatures, including different chemical shifts for equivalent nuclei in each conformer and characteristic cross-peaks in two-dimensional NMR experiments [19]. The population distribution between conformers can be determined through integration of resolved signals, providing thermodynamic information about conformational preferences [15].
| NMR Parameters for Conformational Analysis | Typical Values | Information Content |
|---|---|---|
| Amide proton chemical shifts | 6.5-8.5 ppm | Hydrogen bonding patterns |
| Temperature coefficients | -2 to -8 ppb/K | Solvent accessibility |
| Coupling constants (3JNH-α) | 4-10 Hz | Phi dihedral angles |
| NOE contacts | 2-5 Å distances | Spatial proximities |
| Conformer populations | Variable ratios | Thermodynamic preferences |
Mass spectrometry serves as the primary analytical technique for confirming the molecular integrity and identity of synthesized Boc-MIF-1-Am [22]. Electrospray ionization mass spectrometry (ESI-MS) provides accurate molecular weight determination and enables detection of synthetic impurities or degradation products [26]. The technique offers high sensitivity and specificity for peptide analysis, allowing for comprehensive characterization of synthetic products [25].
ESI-MS analysis of Boc-MIF-1-Am typically reveals multiply charged ion species corresponding to protonation of basic sites within the molecule [26]. The molecular ion region displays characteristic isotope patterns that confirm the elemental composition and provide additional structural information [23]. Tandem mass spectrometry (MS/MS) experiments enable sequence confirmation through collision-induced dissociation, generating characteristic fragmentation patterns that validate the peptide structure [29].
Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) offers complementary analytical capabilities for Boc-MIF-1-Am characterization [27]. This technique predominantly generates singly charged molecular ions, simplifying spectral interpretation and providing accurate mass measurements [28]. MALDI-TOF-MS demonstrates particular utility for peptide purity assessment, as synthetic impurities and side products appear as distinct peaks in the mass spectrum [27].
The mass spectrometric validation of Boc-MIF-1-Am requires careful attention to sample preparation and instrumental parameters to ensure accurate results [22]. Appropriate matrix selection for MALDI analysis and solvent optimization for ESI experiments are critical for achieving optimal signal quality and sensitivity [26]. The use of internal standards and calibration compounds enables precise mass determination and quantitative analysis of synthetic products [25].
| Mass Spectrometric Parameters | ESI-MS | MALDI-TOF-MS |
|---|---|---|
| Ionization Mode | Positive/Negative | Positive |
| Typical Charge States | [M+H]+, [M+2H]2+ | [M+H]+ |
| Mass Accuracy | ±2-5 ppm | ±10-50 ppm |
| Resolution | 10,000-100,000 | 5,000-20,000 |
| Detection Limit | femtomole range | picomole range |
| Matrix Requirements | None | α-Cyano-4-hydroxycinnamic acid |
Boc-MIF-1-Am demonstrates remarkable selectivity for human dopamine D2 receptors, functioning as a positive allosteric modulator that enhances receptor responsiveness to endogenous dopamine [1] [2]. The compound represents a bioconjugate derivative of the naturally occurring tripeptide melanostatin (MIF-1) and amantadine, incorporating a tert-butyloxycarbonyl protecting group that enhances its stability and solubility in biological environments . This structural modification preserves the core pharmacological activity while improving the compound's pharmaceutical properties.
The selective activation of dopamine D2 receptors by Boc-MIF-1-Am occurs through a distinct allosteric mechanism that differentiates it from orthosteric dopamine receptor agonists [4]. Studies utilizing coexpressed G protein-activated inwardly rectifying potassium channels as effectors have demonstrated that the compound produces receptor activation approaching that of saturating dopamine concentrations, achieving 89% of the maximal dopamine current response [5]. This level of efficacy indicates near-complete positive allosteric modulation of the receptor system.
The pharmacological profile of Boc-MIF-1-Am reveals a highly potent concentration-dependent response with an EC50 value of 17.82 nanomolar for human dopamine D2 receptor enhancement [1] [2]. This potency represents a significant advancement over the parent compound MIF-1, which typically exhibits optimal effects at concentrations ranging from 0.01 to 0.1 nanomolar but with variable efficacy profiles [4] [6]. The precise EC50 determination was conducted using functional assays measuring receptor activation through downstream signaling pathways.
| Compound | EC50 (nM) | Maximal Response | Binding Type | Selectivity |
|---|---|---|---|---|
| Boc-MIF-1-Am | 17.82 | 89% of dopamine response | Positive Allosteric Modulator | D2 selective |
| Native MIF-1 | 0.01-0.1 | 93.6 ± 4.4% | Positive Allosteric Modulator | D2/D4 selective |
| PAOPA analogue | 130-280 | 100% | Positive Allosteric Modulator | D2 selective |
The concentration-response relationship for Boc-MIF-1-Am demonstrates characteristics typical of positive allosteric modulators, including cooperativity with endogenous dopamine and saturation effects that prevent excessive receptor activation [7] [8]. Unlike orthosteric agonists that can produce linear dose-response relationships leading to potential overdose, allosteric modulators exhibit ceiling effects that provide inherent safety margins [9]. This pharmacological property makes Boc-MIF-1-Am particularly suitable for therapeutic applications where precise modulation of dopaminergic signaling is required.
Comparative analysis with other MIF-1 derivatives reveals that the tert-butyloxycarbonyl modification in Boc-MIF-1-Am contributes to its enhanced potency profile [10] [11]. Picolinoyl-based analogues such as compound 6b demonstrate EC50 values in the range of 330-210 nanomolar, while 2-furoyl derivatives like compound 6a show optimal activity at 10 picomolar concentrations but with lower maximal responses [10] [11]. The 17.82 nanomolar EC50 of Boc-MIF-1-Am represents an optimal balance between potency and efficacy for practical therapeutic applications.
The pharmacological mechanism of Boc-MIF-1-Am involves allosteric modulation rather than direct orthosteric binding to the dopamine recognition site [4] [7]. This distinction is fundamental to understanding the compound's unique therapeutic profile and selectivity characteristics. Allosteric modulators bind to topographically distinct sites from the endogenous neurotransmitter binding pocket, enabling them to modulate receptor function without directly competing with dopamine for binding [8] [9].
The allosteric binding site for MIF-1 and its derivatives, including Boc-MIF-1-Am, has been localized to a secondary binding pocket within the dopamine D2 receptor structure [12] [13]. This site is positioned spatially distinct from the orthosteric dopamine binding domain, allowing for simultaneous occupancy by both the endogenous ligand and the allosteric modulator. The binding of Boc-MIF-1-Am to this allosteric site induces conformational changes in the receptor protein that enhance the binding affinity and functional response of dopamine at the orthosteric site.
| Parameter | Allosteric Modulation | Orthosteric Binding |
|---|---|---|
| Binding Site | Secondary pocket distinct from dopamine site | Primary neurotransmitter recognition site |
| Cooperativity | Positive cooperativity with dopamine | No cooperativity effects |
| Selectivity | High receptor subtype selectivity | Lower selectivity across subtypes |
| Saturation | Ceiling effect prevents overdose | Linear dose-response relationship |
Structural studies utilizing photoaffinity labeling and site-directed mutagenesis have identified key amino acid residues involved in the allosteric binding of prolyl-leucyl-glycinamide derivatives [14] [15]. The allosteric site appears to be formed by transmembrane domains and extracellular loops that undergo conformational rearrangement upon ligand binding. This rearrangement facilitates the stabilization of the high-affinity state of the dopamine D2 receptor, effectively shifting the equilibrium toward the G protein-coupled active conformation [7].
The allosteric mechanism employed by Boc-MIF-1-Am provides several pharmacological advantages over orthosteric dopamine receptor agonists [8]. First, the compound exhibits enhanced receptor subtype selectivity, as allosteric sites tend to be less conserved across receptor families than orthosteric sites. Second, the modulation is dependent on the presence of endogenous dopamine, ensuring that receptor activation occurs only in brain regions where dopaminergic neurotransmission is naturally active. Third, the ceiling effect inherent to allosteric modulation prevents excessive receptor stimulation that could lead to adverse effects or tolerance development.
Experimental evidence supporting the allosteric mechanism includes the demonstration that Boc-MIF-1-Am enhances agonist binding without affecting antagonist binding to dopamine D2 receptors [4]. This selectivity for agonist states is characteristic of positive allosteric modulators and distinguishes them from orthosteric ligands that interact equally with all receptor conformations. Additionally, the compound does not displace radiolabeled dopamine from its binding site, confirming that it binds to a distinct allosteric location [16].
The pharmacological specificity of Boc-MIF-1-Am extends beyond its primary dopaminergic activity to encompass interactions with related neurotransmitter systems. Comprehensive receptor binding studies have revealed a highly selective profile that minimizes cross-reactivity with non-dopaminergic targets [17] [18]. This selectivity profile is crucial for understanding the compound's therapeutic potential and predicting possible side effect profiles in clinical applications.
The serotonergic system represents one of the most extensively studied neurotransmitter pathways for potential cross-reactivity with MIF-1 derivatives. Experimental evidence consistently demonstrates that Boc-MIF-1-Am and its parent compound MIF-1 do not exhibit significant binding affinity for serotonin receptors [17] [18]. Radioligand binding assays using various serotonin receptor subtypes, including 5-HT1, 5-HT2, and 5-HT7 receptors, have failed to detect meaningful interaction at concentrations up to 100-fold higher than the effective dopaminergic concentrations.
The absence of serotonergic activity is particularly noteworthy given the structural similarities between dopamine and serotonin receptors, both belonging to the G protein-coupled receptor superfamily [19]. The selectivity for dopaminergic over serotonergic systems appears to result from specific amino acid differences in the allosteric binding regions rather than the more conserved orthosteric sites [20]. This selectivity contrasts with many conventional antipsychotic medications that exhibit significant serotonin receptor antagonism alongside their dopaminergic effects.
| Receptor System | MIF-1 Interaction | Binding Affinity | Functional Effect |
|---|---|---|---|
| Serotonin 5-HT1 | No interaction | Not detectable | None |
| Serotonin 5-HT2 | No interaction | Not detectable | None |
| Adrenergic α1 | No significant binding | Not applicable | None |
| Adrenergic α2 | No significant binding | Not applicable | None |
| Adrenergic β | No significant binding | Not applicable | None |
Adrenergic receptor systems similarly demonstrate minimal cross-reactivity with Boc-MIF-1-Am [17]. Binding studies encompassing α1-adrenergic, α2-adrenergic, and β-adrenergic receptor subtypes have consistently shown no significant interaction at pharmacologically relevant concentrations. This lack of adrenergic activity is therapeutically advantageous, as it minimizes cardiovascular side effects that are commonly associated with compounds affecting adrenergic signaling pathways [21] [22].
The selectivity against adrenergic systems has been confirmed through functional assays measuring second messenger responses in cells expressing recombinant adrenergic receptors [23]. Neither cyclic adenosine monophosphate accumulation nor inositol phosphate formation, the primary signaling pathways for β-adrenergic and α1-adrenergic receptors respectively, showed modulation by MIF-1 or its derivatives at concentrations up to micromolar levels. This functional selectivity data supports the binding assay results and confirms the absence of meaningful adrenergic activity.
Norepinephrine metabolism studies have provided additional insights into the interactions between MIF-1 derivatives and adrenergic pathways [18]. While Boc-MIF-1-Am does not directly interact with adrenergic receptors, some studies have reported modest increases in norepinephrine levels in specific brain regions following MIF-1 administration. These effects appear to be secondary consequences of enhanced dopaminergic activity rather than direct adrenergic interactions, possibly resulting from neuronal circuit connections between dopaminergic and noradrenergic systems.
The compound does demonstrate some interaction with gamma-aminobutyric acid systems, specifically modulating GABA-stimulated benzodiazepine receptor binding [24]. This interaction occurs at GABA concentrations of 10⁻⁸ to 10⁻⁷ molar and appears to involve enhanced apparent affinity rather than changes in receptor number. The functional significance of this GABA interaction remains unclear but may contribute to some of the neurological effects observed with MIF-1 derivatives.
The neuroactive profile of Boc-MIF-1-Am can be understood through comparison with its parent compound, native melanostatin (MIF-1) [6] [25]. Native MIF-1 exhibits a complex pharmacological profile that includes positive allosteric modulation of dopamine D2 and D4 receptors, opioid receptor antagonism, and modulation of various neuropeptide release mechanisms. The structural modifications in Boc-MIF-1-Am appear to preserve the primary dopaminergic activity while potentially altering some of the secondary interactions.
Native MIF-1 demonstrates significant opioid receptor interactions, particularly as an antagonist at μ-opioid receptors with binding affinity in the micromolar range [26] [27]. The compound exhibits 400-fold and 700-fold selectivity for μ-opioid over δ-opioid and κ-opioid receptors respectively, suggesting specific structural requirements for this interaction. This opioid antagonism contributes to MIF-1's ability to reverse morphine-induced analgesia and other opioid effects in experimental models.
| Activity Parameter | Native MIF-1 | Boc-MIF-1-Am | Functional Significance |
|---|---|---|---|
| Dopamine D2 PAM | 93.6 ± 4.4% enhancement | 89% enhancement | Primary therapeutic mechanism |
| Opioid Antagonism | 1 μM Ki (μ-receptor) | Not determined | Secondary CNS effects |
| Stability Enhancement | Moderate | Enhanced by Boc protection | Improved pharmacokinetics |
| Membrane Permeability | Good | Enhanced | Better CNS penetration |
The tert-butyloxycarbonyl modification in Boc-MIF-1-Am serves multiple functions beyond simple structural protection . This modification enhances the compound's lipophilicity, potentially improving membrane permeability and blood-brain barrier penetration compared to the more hydrophilic native peptide. The Boc group also provides protection against peptidase degradation, particularly at the amino terminus where prolyl-leucyl bonds are susceptible to cleavage.
Metabolic stability studies comparing native MIF-1 with Boc-MIF-1-Am reveal significant differences in enzymatic degradation patterns [25]. Native MIF-1 undergoes rapid metabolism primarily through cleavage of the prolyl-leucyl peptide bond by brain-derived peptidases. The Boc protection in Boc-MIF-1-Am reduces this susceptibility, leading to extended half-life and improved pharmacokinetic properties. This enhanced stability translates to more consistent receptor occupancy and potentially reduced dosing frequency requirements.
Functional comparisons between native MIF-1 and Boc-MIF-1-Am in cellular signaling assays demonstrate preserved positive allosteric modulation activity [10]. Both compounds enhance dopamine-stimulated cyclic adenosine monophosphate formation and show similar bell-shaped dose-response curves characteristic of allosteric modulators. The EC50 values differ slightly, with Boc-MIF-1-Am showing activity at 17.82 nanomolar compared to the picomolar to nanomolar range typical for native MIF-1, suggesting some reduction in potency balanced by improved stability.